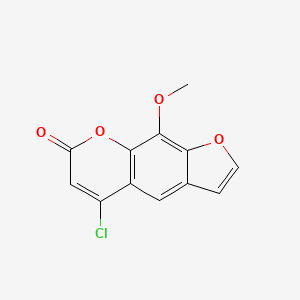

4-Chloro-8-methoxy Psoralen

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-8-methoxy Psoralen is a synthetic derivative of psoralen, a naturally occurring photoactive compound found in plants. Psoralens have been used historically in photochemotherapy, particularly for skin conditions like psoriasis and vitiligo. The addition of a chlorine atom and a methoxy group to the psoralen structure enhances its photoreactivity and therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-methoxy Psoralen typically involves the chlorination of 8-methoxypsoralen. This can be achieved through various chlorinating agents under controlled conditions. One common method involves the use of thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane. The reaction is carried out at low temperatures to prevent over-chlorination and to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-8-methoxy Psoralen undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted psoralen derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Chloro-8-methoxy Psoralen has a wide range of applications in scientific research:

Chemistry: It is used as a photoreactive probe in studying DNA interactions and cross-linking mechanisms.

Biology: It serves as a tool in molecular biology for studying DNA repair and recombination.

Medicine: It is employed in photochemotherapy for treating skin disorders and certain types of cancer.

Industry: It is used in the development of photoprotective agents and sunscreens.

Wirkmechanismus

The mechanism of action of 4-Chloro-8-methoxy Psoralen involves its activation by ultraviolet A (UVA) light. Upon activation, it forms covalent bonds with the pyrimidine bases in DNA, leading to the formation of monoadducts and interstrand cross-links. These cross-links inhibit DNA replication and transcription, ultimately causing cell apoptosis. This mechanism is particularly effective in rapidly dividing cells, making it useful in cancer treatment.

Vergleich Mit ähnlichen Verbindungen

8-Methoxypsoralen: Lacks the chlorine atom, making it less photoreactive.

5-Methoxypsoralen (Bergapten): Another methoxy derivative with different photoreactivity and therapeutic applications.

4,5′,8-Trimethylpsoralen: A more potent photoreactive compound used in photochemotherapy.

Uniqueness: 4-Chloro-8-methoxy Psoralen’s unique combination of a chlorine atom and a methoxy group enhances its photoreactivity and therapeutic potential compared to other psoralen derivatives. This makes it particularly effective in photochemotherapy and other applications requiring high photoreactivity.

Biologische Aktivität

4-Chloro-8-methoxy psoralen (4-CMP) is a synthetic derivative of psoralen, a naturally occurring compound known for its phototoxic properties and therapeutic applications in dermatology, particularly in the treatment of skin conditions like psoriasis and vitiligo. This article explores the biological activity of 4-CMP, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.

This compound exhibits its biological effects primarily through photochemical reactions. Upon exposure to ultraviolet (UV) light, it forms covalent bonds with DNA, leading to the formation of DNA adducts. This process triggers cellular apoptosis, particularly in rapidly dividing cells such as those found in tumors.

Key Mechanisms:

- DNA Intercalation : 4-CMP intercalates between DNA bases, disrupting normal cellular processes.

- Photoreactivity : The compound becomes biologically active when exposed to UV light, generating reactive species that induce DNA damage.

- Apoptosis Induction : Activated 4-CMP leads to apoptosis via the p53 pathway, which regulates cell cycle and apoptosis through upregulation of pro-apoptotic factors like p21^waf/Cip .

Therapeutic Applications

4-CMP has been studied for various therapeutic applications, particularly in dermatology:

- Psoriasis Treatment : Clinical studies have demonstrated that 4-CMP can effectively reduce the severity of psoriasis when used in conjunction with PUVA (psoralen plus UVA) therapy. A study indicated significant improvement in psoriasis plaques after treatment with 8-methoxypsoralen (a related compound) combined with UVA exposure .

- Vitiligo Management : Similar to psoriasis, 4-CMP has shown efficacy in treating vitiligo through photochemotherapy, enhancing repigmentation when combined with UV light .

Research Findings

Several studies have investigated the biological activity of 4-CMP and related compounds:

- Cytotoxicity Studies : In vitro studies using melanoma cell lines have shown that photoactivated psoralens exhibit significant cytotoxic effects. The treatment resulted in a marked reduction in cell viability, highlighting the potential of 4-CMP as an anti-cancer agent .

- Clinical Trials : A randomized double-blind study assessed the efficacy of 8-methoxypsoralen in treating psoriasis. Results indicated a greater reduction in disease severity among patients receiving twice-weekly treatments compared to controls .

- Comparative Studies : Research comparing 4-CMP with other psoralens has shown that it may have a lower incidence of phototoxicity while maintaining therapeutic efficacy. For instance, studies have reported a decrease in adverse effects compared to traditional psoralens like standard psoralen and 5-methoxypsoralen .

Data Tables

| Study Type | Compound | Key Findings |

|---|---|---|

| In Vitro Cytotoxicity | 4-Chloro-8-MOP | Significant reduction in melanoma cell viability |

| Clinical Trial | 8-Methoxypsoralen | Improved psoriasis severity (P=0.29) |

| Comparative Study | Various Psoralens | Lower phototoxicity with 4-CMP compared to others |

Case Studies

- Psoriasis Patient : A case study involving a patient treated with oral 5-methoxypsoralen showed an improvement rate of 85% after multiple sessions of PUVA therapy .

- Vitiligo Patient : Another case highlighted successful repigmentation in vitiligo patients treated with photochemotherapy using methoxypsoralens combined with UV exposure .

Eigenschaften

IUPAC Name |

5-chloro-9-methoxyfuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO4/c1-15-12-10-6(2-3-16-10)4-7-8(13)5-9(14)17-11(7)12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXIMAQWESJRRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC3=C1OC(=O)C=C3Cl)C=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.